Cas no 2223009-52-5 (1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, is a boronic ester-functionalized pyrazole derivative with significant utility in synthetic chemistry. The tetrahydro-2H-pyran-3-yl moiety enhances steric and electronic properties, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group provides stability and reactivity for Suzuki-Miyaura cross-coupling reactions. This compound is particularly valuable in the construction of complex heterocyclic frameworks, offering compatibility with a range of substrates under mild conditions. Its crystalline nature and defined structure facilitate purification and characterization, making it a reliable intermediate for pharmaceutical and agrochemical applications. The product’s stability under ambient conditions further ensures handling convenience and extended shelf life.
1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure
2223009-52-5 structure
Product Name:1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No:2223009-52-5
MF:C14H23BN2O3
MW:278.155023813248
CID:5521449
Update Time:2026-03-11

1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-(Oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-(Tetrahydro-2H-pyran-3-yl)pyrazole-4-boronic Acid Pinacol Ester
    • Inchi: 1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-16-17(9-11)12-6-5-7-18-10-12/h8-9,12H,5-7,10H2,1-4H3
    • InChI Key: CCJHGBDFGUNBIK-UHFFFAOYSA-N
    • SMILES: N1(C2CCCOC2)C=C(B2OC(C)(C)C(C)(C)O2)C=N1

1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>

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1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Suppliers

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(CAS:2223009-52-5)1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Order Number:A1228444
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:19
Price ($):379
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Additional information on 1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Comprehensive Analysis of 1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 2223009-52-5)

The compound 1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 2223009-52-5) is a highly specialized boron-containing heterocycle that has garnered significant attention in modern pharmaceutical and materials science research. Its unique molecular architecture, featuring both a pyrazole core and a tetrahydro-2H-pyran moiety, positions it as a versatile building block for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists exploring C-C bond formation strategies.

Recent trends in drug discovery highlight the growing demand for boronic acid derivatives, with this compound's dioxaborolane group enabling precise bioconjugation and proteolysis-targeting chimera (PROTAC) applications. Researchers investigating kinase inhibitors or covalent drug design often inquire about such boron-functionalized scaffolds, as evidenced by rising search volumes for terms like "pyrazole boronic ester applications" and "THP-protected heterocycles" in scientific databases.

The tetrahydro-2H-pyran-3-yl substituent contributes to enhanced metabolic stability, a key consideration in medicinal chemistry optimization workflows. This aligns with current industry focus on improving oral bioavailability, as seen in numerous forum discussions about saturated heterocycle modifications. The compound's CAS No. 2223009-52-5 specifically appears in patent literature relating to JAK/STAT signaling inhibitors, connecting it to cutting-edge immunomodulatory therapeutics development.

From a materials science perspective, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit enables participation in polymerization reactions, making this compound relevant to searches about conjugated organic semiconductors and OLED precursor synthesis. Its air-stable boronate characteristics address common experimental challenges noted in organoboron chemistry communities, particularly regarding handling moisture-sensitive reagents.

The pyrazole-thp-boronate hybrid structure demonstrates remarkable structural tunability, answering frequent queries about scaffold hopping strategies in fragment-based drug design. Analytical chemists searching for HPLC method development tips for similar polar heterocycles will find its chromatographic behavior particularly instructive, especially when paired with trending mass spectrometry detection techniques.

In catalysis research, this compound serves as a valuable probe for studying transmetalation efficiency in palladium-catalyzed processes, a hot topic in green chemistry circles concerned with reducing catalyst loading. The steric protection offered by its tetramethyl dioxaborolane group frequently appears in discussions about preventing protodeboronation, a common side reaction that troubles synthetic chemists.

Recent publications utilizing CAS 2223009-52-5 demonstrate its utility in DNA-encoded library platforms, connecting it to the booming field of high-throughput screening technologies. The compound's balanced lipophilicity (predicted LogP ~2.5) makes it a frequent subject of QSAR modeling studies, particularly those investigating blood-brain barrier permeability of CNS drug candidates.

The 1H-Pyrazole derivative's crystallographic properties have become a case study in polymorph screening methodologies, with its hydrogen bonding patterns offering insights into crystal engineering principles. Materials scientists searching for molecular packing analyses often reference this structural motif when discussing thermal stability enhancements in organic electronic materials.

Ongoing research into bioisosteric replacements has identified the tetrahydro-2H-pyran-3-yl group as a valuable carbocyclic surrogate, explaining rising interest in this compound among medicinal chemists optimizing selectivity profiles. Its appearance in fragment growth strategies correlates with increased searches for vector-based compound design approaches in lead optimization workflows.

From a synthetic accessibility standpoint, the commercial availability of 2223009-52-5 addresses frequent queries about time-efficient route scouting in parallel synthesis campaigns. The compound's modular construction enables straightforward late-stage functionalization, a technique gaining traction in diversity-oriented synthesis for chemical biology applications.

The 1-(tetrahydro-2H-pyran-3-yl)-4-(dioxaborolan-2-yl)pyrazole framework continues to inspire innovations in chemoinformatics, particularly in pharmacophore mapping of allosteric binding sites. Its three-dimensional character satisfies modern beyond rule-of-five design principles, making it a relevant example in discussions about escaping flatland in small molecule therapeutics.

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Amadis Chemical Company Limited
(CAS:2223009-52-5)1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
A1228444
Purity:99%
Quantity:1g
Price ($):379
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